molecular formula C6H14ClNO3 B1493859 (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride

Cat. No.: B1493859
M. Wt: 183.63 g/mol
InChI Key: SHSBWMUIVLOMIL-ILLHIODVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is a chemical compound with a unique structure characterized by a piperidine ring substituted with three hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected piperidine derivative.

    Methylation: The methyl group is introduced at the 2-position using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Deprotection and Hydrochloride Formation: The final step involves deprotecting the hydroxyl groups and converting the compound to its hydrochloride salt form using hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4-,5-,6+;/m1./s1

InChI Key

SHSBWMUIVLOMIL-ILLHIODVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl

Canonical SMILES

CC1C(C(C(CN1)O)O)O.Cl

Pictograms

Irritant

Origin of Product

United States

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